molecular formula C15H15BrO B1405590 2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether CAS No. 1427460-32-9

2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether

Cat. No.: B1405590
CAS No.: 1427460-32-9
M. Wt: 291.18 g/mol
InChI Key: OSJZDCQERYCAOF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether (CAS 1427460-32-9) is a synthetic organic compound with the molecular formula C15H15BrO and a molecular weight of 291.18 g/mol . This aromatic ether features a bromomethyl group, making it a versatile intermediate and building block in synthetic organic chemistry, particularly in medicinal chemistry and drug discovery. The bromomethyl moiety is a key functional group that can undergo further substitution reactions, such as nucleophilic substitution, facilitating the incorporation of more complex structures into a molecular scaffold . Compounds with ether linkages and halogenated benzyl groups are of significant interest in the development of bioactive molecules. For instance, similar structural motifs are found in research focused on discovering novel inhibitors for targets like human cyclophilin A, which is relevant for immunological disorders, and in the synthesis of potent orexin-1 receptor antagonists for studying addiction and sleep disorders . The presence of the 3,4-dimethylphenyl group can influence the compound's lipophilicity and steric profile, properties that are critical in optimizing the pharmacokinetics and binding affinity of potential drug candidates . This compound is intended for research use only (RUO) and is a valuable reagent for chemists exploring new synthetic pathways and developing small molecules for pharmacological evaluation.

Properties

IUPAC Name

4-[2-(bromomethyl)phenoxy]-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-11-7-8-14(9-12(11)2)17-15-6-4-3-5-13(15)10-16/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJZDCQERYCAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC=CC=C2CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and SMILES string for 2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether: Molecular Structure, Synthesis, and Characterization

Authored by: A Senior Application Scientist

Introduction

2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether is a halogenated aromatic ether. Aromatic ethers are a class of organic compounds that feature an ether linkage to at least one aromatic ring.[1] The presence of both a reactive bromomethyl group and a substituted phenyl ether moiety makes this compound a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional materials. The bromomethyl group can readily undergo nucleophilic substitution reactions, while the phenyl ether backbone provides a scaffold that can be further functionalized. This guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, a proposed synthetic route, characterization methods, and safety considerations for 2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether consists of a 3,4-dimethylphenyl group linked via an ether oxygen to a phenyl group which is substituted with a bromomethyl group at the ortho position.

SMILES String: CC1=CC(C)=C(OC2=CC=CC=C2CBr)C=C1

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueUnitSource/Method
Molecular FormulaC15H15BrO--
Molecular Weight291.18 g/mol -
Boiling Point~350-400°CEstimated based on similar aromatic ethers[2][3]
Melting PointNot available°C-
LogP~4.5-Estimated
SolubilityInsoluble in water; soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons)-Based on general properties of ethers[1]

Synthesis and Purification

The synthesis of 2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether can be envisioned through a two-step process: Williamson ether synthesis followed by benzylic bromination.

Step 1: Williamson Ether Synthesis of 2-(Methyl)phenyl 3,4-dimethylphenyl ether

This classical method for forming ethers involves the reaction of a phenoxide with an alkyl halide.[4][5] In this case, 3,4-dimethylphenol would be deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with 2-methylbenzyl bromide.

Experimental Protocol: Williamson Ether Synthesis

  • Reaction Setup: To a solution of 3,4-dimethylphenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq).

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

  • Addition of Alkyl Halide: Add 2-methylbenzyl bromide (1.05 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Benzylic Bromination

The subsequent step involves the selective bromination of the benzylic methyl group of the synthesized ether. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions.[6][7]

Experimental Protocol: Benzylic Bromination

  • Reaction Setup: Dissolve the 2-(methyl)phenyl 3,4-dimethylphenyl ether (1.0 eq) in a non-polar solvent such as carbon tetrachloride or cyclohexane.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction by TLC.

  • Work-up: After the starting material is consumed, cool the reaction mixture and filter to remove the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product can be further purified by column chromatography or recrystallization.

Diagram 1: Synthetic Workflow

Synthesis cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Benzylic Bromination A 3,4-Dimethylphenol D 2-(Methyl)phenyl 3,4-dimethylphenyl ether A->D 1. B Base (e.g., K2CO3) B->D C 2-Methylbenzyl bromide C->D 2. F 2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether D->F E NBS, AIBN E->F

Caption: A two-step synthetic pathway to the target compound.

Analytical Characterization

The structure and purity of 2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would show characteristic peaks for the aromatic protons, the methyl protons of the dimethylphenyl group, and a singlet for the bromomethyl protons.[8][9]

    • ¹³C NMR spectroscopy would confirm the number of unique carbon atoms in the molecule.[8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-O-C ether linkage and the C-Br bond.

Applications in Drug Discovery

Aromatic ethers are prevalent scaffolds in medicinal chemistry.[10][11] The incorporation of a reactive bromomethyl handle on such a scaffold allows for its use as a building block in the synthesis of more complex molecules. For instance, it can be used to introduce the substituted phenyl ether moiety into a larger molecule through nucleophilic displacement of the bromide. This strategy is valuable in the design of prodrugs, where a cleavable linker is often required.[12] Furthermore, the modification of lead compounds with functional groups like the one present in the title compound can influence pharmacokinetic properties such as lipophilicity and metabolic stability.[13]

Diagram 2: Application in Medicinal Chemistry

Applications A 2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether (Building Block) C Drug Candidate (Novel Chemical Entity) A->C Covalent Linkage B Nucleophilic Reagent (e.g., Amine, Alcohol, Thiol) B->C

Caption: Role as a synthetic intermediate in drug development.

Safety and Handling

While specific toxicity data for 2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether is not available, compounds with similar functional groups, such as bromomethyl ethers and other brominated hydrocarbons, are known to be hazardous.[14][15][16] Therefore, strict safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[17]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[14][15]

  • Handling: Avoid contact with skin, eyes, and clothing.[16] In case of contact, rinse immediately with plenty of water.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][17]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[14][17]

References

  • Spectrum Chemical. (2016, November 29).
  • Supporting Inform
  • TCI Chemicals. (2025, January 21).
  • Spectroscopic D
  • Echemi. (n.d.). 2-BROMO-1-(3,4-DIMETHYL-PHENYL)
  • Fisher Scientific. (2010, June 3).
  • Thermo Fisher Scientific. (2025, September 24).
  • PubChem. (n.d.). 2-Bromo-3,4-dimethylphenol.
  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
  • Benchchem. (n.d.). Synthesis and Characterization of 2-[3-(bromomethyl)phenyl]thiophene: A Technical Guide.
  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether.
  • ChemScene. (n.d.). 2-Bromoethyl 4-methyl-2-nitrophenyl ether.
  • PubMed. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Indian Academy of Sciences. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene.
  • MDPI. (2025, January 2). A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future.
  • Santa Cruz Biotechnology. (n.d.). 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone.
  • PubChem. (n.d.). 2-Bromo-3,4-dimethylpentane.
  • Cheméo. (n.d.). 2-Phenethyl phenyl ether (CAS 40515-89-7) - Chemical & Physical Properties.
  • Simson Pharma Limited. (n.d.). Benzyl 4-(bromomethyl)phenyl ether.
  • AccuStandard. (n.d.). 4-Bromophenyl phenyl ether CAS # 101-55-3.
  • Cheméo. (n.d.). 2-Butanol, bromomethyldimethylsilyl ether.
  • PMC. (n.d.). Discovery of novel dual-active 3-(4-(dimethylamino)phenyl)-7-aminoalcoxy-coumarin as potent and selective acetylcholinesterase inhibitor and antioxidant.
  • MDPI. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15).
  • Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1 H)-Quinolones with Single Dose Cures. (2021, May 12).

Sources

Thermodynamic stability of 2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether is a highly reactive benzylic bromide intermediate, characterized by a distinct thermodynamic fragility inherent to its electrophilic "warhead" (the –CH₂Br group). While the diphenyl ether backbone offers oxidative resistance, the ortho-bromomethyl substituent introduces a high potential for both hydrolytic degradation (to the corresponding benzyl alcohol) and intramolecular cyclization (to dibenzo[b,e]oxepine derivatives).

This guide provides a structural analysis of these instability vectors and outlines a self-validating experimental protocol (based on ICH Q1A standards) to quantify the compound's shelf-life and degradation kinetics.

Key Stability Indicators:

  • Primary Risk: Nucleophilic substitution (hydrolysis) by atmospheric moisture.

  • Secondary Risk: Thermal intramolecular cyclization driven by the electron-rich 3,4-dimethylphenoxy ring.

  • Storage Requirement: Anhydrous, < -20°C, protected from light (photolabile C-Br bond).

Structural Analysis & Theoretical Stability

To understand the thermodynamic profile, we must deconstruct the molecule into its functional interactions.

The Benzylic Bromide (The Weak Link)

The C–Br bond in benzylic systems is significantly weaker than in aliphatic analogs due to the stability of the resulting benzyl cation or radical.

  • Bond Dissociation Energy (BDE): Approximately 68–72 kcal/mol (compared to ~83 kcal/mol for alkyl bromides).

  • Implication: The low BDE makes the compound susceptible to homolytic cleavage (radical mechanism) upon exposure to UV light or temperatures >50°C.

The Electronic Push-Pull

The molecule features a 3,4-dimethylphenyl ring linked via oxygen.

  • Electron Donating Effect: The two methyl groups and the ether oxygen increase the electron density of the phenoxy ring.

  • Intramolecular Reactivity: This electron-rich ring can act as an internal nucleophile. In the presence of Lewis acids or high heat, the ortho-bromomethyl group can alkylate the opposing ring, leading to ring closure (cyclization).

Visualization of Instability Pathways

The following diagram illustrates the two primary degradation routes: Hydrolysis (thermodynamically favored in moist air) and Cyclization (kinetically favored under thermal stress).

DegradationPathways SM 2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether (Active Electrophile) TS_Hydro Transition State (Carbocation/SN2) SM->TS_Hydro + H2O (Atmospheric) Rate: k_hyd Prod_Cyc Cyclized Impurity (Substituted Dibenzo[b,e]oxepine) SM->Prod_Cyc Thermal Stress / Lewis Acid Intramolecular Alkylation Prod_Alc Hydrolysis Product (Benzyl Alcohol) TS_Hydro->Prod_Alc - HBr

Figure 1: Primary degradation pathways. The C-Br bond is the initiation point for both hydrolysis and cyclization.

Experimental Assessment Protocols

Do not rely on generic literature values. The stability of this compound is heavily dependent on trace impurities (e.g., residual acid from synthesis) which catalyze degradation. Use the following self-validating protocols.

Accelerated Stability Testing (Arrhenius Model)

This protocol determines the activation energy (


) of degradation to predict shelf-life at -20°C.

Reagents & Equipment:

  • HPLC with UV detection (254 nm).

  • Thermostatted chambers at 25°C, 40°C, and 60°C.

  • Inert gas (Argon/Nitrogen).

Protocol Steps:

  • Sample Prep: Weigh 50 mg of the ether into 6 separate crimp-sealed HPLC vials. Purge with Argon to remove headspace moisture.

  • Stress: Place two vials at each temperature point (25, 40, 60°C).

  • Sampling: Analyze aliquots at

    
     hours. Dissolve in anhydrous Acetonitrile (ACN).
    
  • Analysis: Run a gradient HPLC method (Water/ACN with 0.1% Formic Acid). The Bromide (non-polar) will elute later than the Alcohol hydrolysis product (polar).

  • Calculation: Plot

    
     vs 
    
    
    
    (Kelvin).
    • Slope =

      
      
      
    • Use

      
       at 25°C to predict 
      
      
      
      (time to 90% potency).
Forced Degradation (Stress Testing)

To validate the analytical method, you must confirm that your HPLC method can separate the degradation products.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 2 hrsRapid conversion to Benzyl Alcohol.
Base Hydrolysis 0.1 N NaOH, RT, 2 hrsConversion to Alcohol + potential ether cleavage (phenols).
Oxidation 3% H₂O₂, RT, 4 hrsPotential N-oxide (if amine present) or ring oxidation (quinone).
Thermal 105°C (Solid state), 6 hrsFormation of Dimer/Cyclized product (check by LC-MS).

Quantitative Data Summary (Predicted)

Based on group contribution methods and analogous benzylic bromide data, the following thermodynamic parameters should be used as the baseline for risk assessment until empirical data is generated.

ParameterValue (Predicted)Significance
Melting Point 55 – 65 °CLow MP implies crystal lattice is easily disrupted; store cold.
C-Br BDE ~69 kcal/molPhotolabile. Handle under amber light.
Hydrolysis

~4 hours (in 50% aq. dioxane)Extremely moisture sensitive.
LogP ~4.8Highly lipophilic; practically insoluble in water.

Workflow Visualization: Stability Study Design

This workflow ensures data integrity during the stability assessment.[1]

StabilityWorkflow Start Batch Isolation (Purity >98%) Branch Split Samples Start->Branch Cond1 Long Term (-20°C / Dark) Branch->Cond1 Cond2 Accelerated (25°C / 60% RH) Branch->Cond2 Cond3 Stress (60°C / Sealed) Branch->Cond3 Analysis HPLC-UV/MS Analysis (Quantify Bromide vs Alcohol) Cond1->Analysis 12 Months Cond2->Analysis 6 Months Cond3->Analysis 2 Weeks Decision Data Evaluation Analysis->Decision Outcome1 Pass: Determine Retest Date Decision->Outcome1 <5% Deg Outcome2 Fail: Refine Storage/Synthesis Decision->Outcome2 >5% Deg

Figure 2: Standardized stability testing workflow adapted from ICH Q1A(R2) guidelines.

Handling & Storage Recommendations

  • Moisture Exclusion: The primary vector for thermodynamic instability is water. Store under positive Nitrogen/Argon pressure. Use septa and cannulas for transfer; avoid pouring.

  • Temperature: Store at -20°C or lower . The Arrhenius exponential factor suggests that every 10°C increase doubles the degradation rate.

  • Solvent Choice: Avoid nucleophilic solvents (Methanol, Ethanol) or DMSO for long-term storage, as they will displace the bromide. Use Dichloromethane (DCM) or Anhydrous Toluene for processing.

References

  • ICH Harmonised Tripartite Guideline. (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] International Council for Harmonisation.[2][4] Link

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.[5] (Context on C-Br bond weakness). Link

  • Royal Society of Chemistry. (2025). Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides.[6][7] J. Chem. Soc., Perkin Trans. 2. Link

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Chemical Datasheet: Benzyl Bromide. (Analogous safety and reactivity data). Link

Sources

Potential Biological Activity of 3,4-Dimethylphenyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary: The Pharmacophore Landscape

The 3,4-dimethylphenyl ether moiety represents a distinct pharmacophore in medicinal chemistry, characterized by a unique balance of lipophilicity and electron-donating potential.[1] Unlike its halogenated counterparts (e.g., the 2,4-dichlorophenoxy scaffold found in 2,4-D or Triclosan), the 3,4-dimethyl variant offers a hydrophobic bulk without the strong electron-withdrawing effects of halogens.[1]

This guide analyzes the biological potential of this scaffold across three primary domains: Cardiovascular modulation (Beta-blockers) , Antimicrobial/Anticancer agents , and Agrochemicals (Auxin mimics) . It provides actionable synthetic pathways, validated assay protocols, and a critical analysis of Structure-Activity Relationships (SAR).[1]

Medicinal Chemistry & SAR Analysis

The Lipophilic/Electronic Balance

The 3,4-dimethyl substitution pattern on the phenyl ring imparts specific properties to the ether derivative:

  • Steric Bulk: The methyl groups at the meta and para positions create a hydrophobic volume that can fill specific pockets in enzymes (e.g., CYP450s) or receptors (e.g.,

    
    -adrenergic receptors).
    
  • Electronic Effect: The two methyl groups are weak electron donors (+I effect). This increases the electron density of the aromatic ring compared to unsubstituted or halogenated phenyl ethers, potentially enhancing

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp) in binding sites.[1]
    
  • Metabolic Stability: The 4-methyl substituent blocks the para-position, a common site for metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. This often extends the half-life of the molecule compared to unsubstituted phenyl ethers.

SAR Decision Matrix

The biological activity diverges significantly based on the "R" group attached to the ethereal oxygen (


).
R-Group ClassTarget Biological SystemKey Mechanism
Amino-propanol (

)

-Adrenergic Receptors
Mimics catecholamine side chain; 3,4-dimethyl provides hydrophobic anchoring.[1]
Acetic Acid (

)
Auxin Binding Proteins Mimics Indole-3-acetic acid (IAA); acts as a synthetic auxin herbicide.
Heterocycle (e.g., Chalcone, Xanthine)Bacterial Cell Wall / DNA Intercalation or enzyme inhibition; lipophilicity aids membrane permeation.[1]
Diaryl (

)
Enzymes (e.g., Enoyl-ACP reductase) Hydrophobic scaffold often used in antimicrobials (Triclosan analogs).

Core Application Domains

Cardiovascular: -Adrenergic Antagonists

The most validated pharmaceutical application of the 3,4-dimethylphenyl ether scaffold is in the synthesis of aryloxypropanolamine beta-blockers. The ether linkage connects the lipophilic aromatic head to the hydrophilic amine tail.

  • Key Compound: 1-(isopropylamino)-3-(3,4-dimethylphenoxy)propan-2-ol.

  • Mechanism: The 3,4-dimethylphenyl group binds to the hydrophobic pocket of the

    
    -receptor, while the amino-propanol chain interacts with Asp113 and Asn293 residues.
    
  • Chirality: The (S)-enantiomer of the propanolamine chain is typically 100x more potent. The 3,4-dimethyl substitution has been shown to influence the enantioselectivity of the precursor synthesis (epoxide ring opening).

Antimicrobial and Anticancer Activity

Derivatives incorporating the 3,4-dimethylphenoxy moiety into larger scaffolds (chalcones, xanthines) exhibit pleiotropic effects.[1]

  • Xanthine Hybrids: 8-amino-7-[2-hydroxy-3-(3,4-dimethylphenoxy)propyl]-3-methylxanthine derivatives have demonstrated antioxidant and potential antimicrobial activity.[1] The ether chain acts as a flexible linker, positioning the xanthine core for optimal interaction.

  • Chalcones: 3,4-dimethylphenoxy-substituted chalcones disrupt bacterial cell membranes.[1] The lipophilicity of the dimethyl group aids in penetrating the lipid bilayer of Gram-positive bacteria.

Agrochemicals: Auxin Mimics

The compound 2-(3,4-dimethylphenoxy)acetic acid is a structural analog of the herbicide 2,4-D.

  • Activity: It functions as a synthetic auxin, causing uncontrolled growth in broadleaf weeds.[1][2]

  • Toxicity: While effective, the 3,4-dimethyl analog is generally less potent than the 2,4-dichloro analog but offers a different toxicological profile, often showing lower acute toxicity in mammalian models.[1]

Technical Visualization

Synthesis of Beta-Blocker Precursor

The following workflow illustrates the critical pathway to the amino-propanol core, highlighting the control points for purity.

BetaBlockerSynthesis Start 3,4-Dimethylphenol Inter1 3-(3,4-dimethylphenoxy)-1,2-epoxypropane (Key Intermediate) Start->Inter1 Williamson Ether Synthesis (K2CO3, Reflux) Reagent1 Epichlorohydrin (Excess) Reagent1->Inter1 Product 1-(isopropylamino)-3- (3,4-dimethylphenoxy)propan-2-ol Inter1->Product Ring Opening (SN2, MeOH) Reagent2 Isopropylamine (Nucleophile) Reagent2->Product Validation QC: Chiral HPLC (>98% ee required) Product->Validation

Caption: Figure 1. Synthetic pathway for the beta-blocker scaffold.[3] The epoxide intermediate is the critical control point for stereochemistry.

SAR Logic Flow

SAR_Logic Root 3,4-Dimethylphenyl Ether Scaffold Branch1 Linker: -O-CH2-COOH Root->Branch1 Branch2 Linker: -O-CH2-CH(OH)-CH2-NH-R Root->Branch2 Branch3 Linker: -O-Ar (Biaryl) Root->Branch3 Activity1 Auxin Mimic (Herbicide) Branch1->Activity1 Mimics IAA Activity2 Beta-Adrenergic Blockade (Cardiovascular) Branch2->Activity2 H-Bonding + Hydrophobic Fit Activity3 Enoyl-ACP Reductase Inhibition (Antimicrobial) Branch3->Activity3 Lipophilic Membrane Penetration

Caption: Figure 2. Structure-Activity Relationship (SAR) decision tree for 3,4-dimethylphenyl ether derivatives.

Experimental Protocols

Protocol A: Synthesis of 3-(3,4-dimethylphenoxy)propane-1,2-diol

Purpose: To generate the universal precursor for both beta-blockers and xanthine hybrids.[1] This protocol ensures high yield and minimizes side reactions.

Reagents:

  • 3,4-dimethylphenol (1.0 eq)[1][4]

  • 3-chloro-1,2-propanediol (1.2 eq)[1]

  • Potassium Carbonate (

    
    , 2.0 eq)[1]
    
  • Solvent: Acetone or DMF

Step-by-Step Methodology:

  • Activation: Dissolve 3,4-dimethylphenol in Acetone. Add anhydrous

    
    . Stir at room temperature for 30 minutes to form the phenoxide anion. Causality: Pre-formation of the anion increases nucleophilicity and reaction rate.
    
  • Addition: Add 3-chloro-1,2-propanediol dropwise. Control: Dropwise addition prevents localized concentration spikes that could lead to polymerization.

  • Reflux: Heat the mixture to reflux (56°C for Acetone) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Evaporate the solvent.
  • Purification: Dissolve residue in

    
    , wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over 
    
    
    
    .[5]
  • Validation: Confirm structure via

    
    -NMR. Look for the disappearance of the phenolic -OH signal and appearance of the glyceryl multiplet at 
    
    
    
    3.8-4.2 ppm.
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Purpose: To evaluate the anticancer potential of the derivative.

Self-Validating Steps:

  • Seeding: Seed cancer cells (e.g., HeLa or MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add the 3,4-dimethylphenyl ether derivative at graded concentrations (0.1, 1, 10, 50, 100

    
    ).
    
    • Internal Control: Use DMSO (0.1%) as a vehicle control.

    • Positive Control: Use Doxorubicin or Cisplatin.

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent. Viable mitochondria reduce MTT to purple formazan.

  • Readout: Dissolve crystals in DMSO and read Absorbance at 570 nm.

  • Calculation:

    
    .
    

References

  • Bredikhin, A. A., et al. (2020).[1] "Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications." Crystals, 10(3), 202.[1] [Link]

  • Ivanchenko, D. G., et al. (2018).[1] "Synthesis, physical, chemical and biological properties of 8-amino-7-[2-hydroxy-3-(3,4-dimethylphenoxy)propyl]-3-methylxanthines." Scripta Scientifica Pharmaceutica, 5(2), 7-13.[1] [Link]

  • Mekde, S., et al. (2016).[1] "Synthesis of Novel Chalcones and their Antibacterial Activity." Journal of Pharmaceutical Science and Bioscientific Research, 6(3), 478-482.[1] [Link]

  • Zeng, Y., et al. (2023).[1][6] "Chemical induction of hypocotyl rooting reveals extensive conservation of auxin signalling." Plant, Cell & Environment, 46, 2123–2141.[1] (Supporting Information: Chemical Structures). [Link]

  • Gucma, M., et al. (2025).[1] "Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners." Molecules, 30(3), 688.[1][2] [Link]

Sources

The Proximity Effect: Reactivity & Cyclization of ortho-Bromomethyl Diphenyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of ortho-Bromomethyl Substituted Diphenyl Ethers Content Type: Technical Whitepaper / Application Guide Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

The ortho-bromomethyl diphenyl ether scaffold represents a high-energy structural motif where chemical reactivity is dictated by the "Proximity Effect." Unlike simple benzyl bromides, this specific arrangement biases the system toward rapid intramolecular electrophilic aromatic substitution (EAS), leading to the formation of the dibenz[b,e]oxepin tricyclic core. This guide analyzes the kinetic dominance of ring closure over intermolecular substitution, details the Lewis acid-mediated pathways for constructing bioactive heterocycles (such as Doxepin), and provides validated protocols for handling this lachrymatory intermediate.

Structural Dynamics & Electronic Properties

The reactivity of 2-(bromomethyl)diphenyl ether is governed by two competing electronic vectors:

  • The Electrophilic Warhead: The benzylic carbon, activated by the bromine leaving group, is highly susceptible to nucleophilic attack (

    
    ) or ionization (
    
    
    
    ).
  • The Nucleophilic Tether: The ether oxygen donates electron density into the adjacent aromatic ring (Ring B), activating the ortho and para positions.

The Entropic Advantage

In this system, the effective molarity (EM) of the internal nucleophile (Ring B) is exceptionally high due to the rotational constraints of the ether linkage. This pre-organization lowers the entropic barrier for cyclization (


), making the intramolecular Friedel-Crafts alkylation significantly faster than intermolecular reactions under dilute conditions.

The Dominant Pathway: Intramolecular Cyclization

The most critical application of this scaffold is the synthesis of dibenz[b,e]oxepins , the core structure of tricyclic antidepressants.

Mechanism: Lewis Acid-Catalyzed Ring Closure

The reaction proceeds via a Friedel-Crafts alkylation mechanism.[1][2][3]

  • Ionization: A Lewis acid (

    
    , 
    
    
    
    , or
    
    
    ) coordinates with the bromine, inducing the formation of an incipient benzylic carbocation or a tight ion pair.
  • Cyclization: The electron-rich Ring B attacks the electrophilic center. The ether oxygen plays a dual role: it conformationally restricts the molecule and electronically activates the attacking ring.

  • Aromatization: Loss of a proton restores aromaticity, yielding the tricyclic system.

Visualization: Mechanistic Pathway

The following diagram illustrates the transition from the open-chain precursor to the tricyclic core.

ReactionMechanism Precursor o-Bromomethyl Diphenyl Ether Complex Lewis Acid Complex Precursor->Complex + AlCl3 / DCM TS Transition State (Wheland Intermediate) Complex->TS - [AlCl3Br]- Product Dibenz[b,e]oxepin (Tricyclic Core) TS->Product - H+ (Aromatization)

Figure 1: Step-wise mechanism of the intramolecular Friedel-Crafts cyclization mediated by Lewis acids.

Synthetic Protocols

The following protocols are designed for high reproducibility. Note that ortho-bromomethyl diphenyl ethers are potent lachrymators; all work must be performed in a fume hood.

Protocol A: Precursor Synthesis (Wohl-Ziegler Bromination)

Objective: Selective bromination of the benzylic methyl group without brominating the aromatic ring.

ParameterConditionRationale
Reagent N-Bromosuccinimide (NBS) (1.05 eq)Source of low-concentration

to prevent ring bromination.[4]
Initiator AIBN or Benzoyl Peroxide (0.05 eq)Initiates the radical chain mechanism.
Solvent Trifluorotoluene (PhCF3) or

PhCF3 is the modern, greener alternative to

; inert to radicals.
Temperature Reflux (

)
Required for homolytic cleavage of the initiator.
Purification Filtration (remove succinimide)Succinimide is insoluble in non-polar solvents, allowing easy removal.

Step-by-Step:

  • Dissolve 2-methyldiphenyl ether (10 mmol) in anhydrous PhCF3 (50 mL).

  • Add NBS (10.5 mmol) and AIBN (0.5 mmol).

  • Heat to reflux. Monitor by TLC (Target disappearance of starting material, usually 2-4 hours).

  • Critical Check: If the reaction stalls, add a second portion of initiator (0.02 eq).

  • Cool to

    
    , filter off the floating succinimide solid.
    
  • Concentrate the filtrate. The crude benzyl bromide is unstable; use immediately or store at

    
     under Argon.
    
Protocol B: Cyclization to Dibenz[b,e]oxepin

Objective: Intramolecular ring closure while minimizing polymerization.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Solvation: Dissolve the crude ortho-bromomethyl diphenyl ether (from Protocol A) in anhydrous Dichloromethane (DCM) [0.1 M concentration]. Note: Dilution is key to favor intramolecular reaction.

  • Catalyst Addition: Cool to

    
    . Add 
    
    
    
    (1.2 eq) portion-wise. The solution will likely turn dark red/brown (formation of the charge-transfer complex).
  • Reaction: Stir at

    
     for 1 hour, then warm to room temperature.
    
  • Quench: Pour the mixture carefully into ice-water/HCl.

  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Isolation: Flash chromatography (typically Hexanes/EtOAc) yields the tricyclic ether.

Divergent Reactivity & Troubleshooting

While cyclization is the primary utility, researchers must be aware of competitive pathways. The "Divergent Workflow" below helps in decision-making during synthesis.

Experimental Workflow & Decision Tree

Workflow Start Start: o-Bromomethyl Diphenyl Ether Condition1 Condition: Lewis Acid (AlCl3, TiCl4) Start->Condition1 Condition2 Condition: Strong Nucleophile (R-NH2, R-SH) Start->Condition2 Path1 Pathway: Intramolecular Friedel-Crafts Condition1->Path1 Kinetic Control Path2 Pathway: Intermolecular SN2 Substitution Condition2->Path2 Concentration Dependent Result1 Product: Dibenz[b,e]oxepin (Tricyclic Core) Path1->Result1 Result2 Product: Acyclic Benzyl Amine/Thioether Path2->Result2

Figure 2: Decision tree for selecting reaction conditions based on desired target structure.

Common Failure Modes
  • Polymerization: If the concentration is too high (>0.5 M) during Lewis acid treatment, intermolecular Friedel-Crafts alkylation dominates, leading to insoluble polymers. Fix: Adhere to high dilution (0.05 - 0.1 M).

  • Hydrolysis: The benzylic bromide is moisture sensitive. Exposure to ambient air converts it to the benzyl alcohol, which is unreactive under mild Lewis acid conditions. Fix: strictly anhydrous handling.

Pharmaceutical Applications

The ortho-bromomethyl diphenyl ether scaffold is the direct synthetic precursor to several "blockbuster" tricyclic drugs.

  • Doxepin (Sinequan):

    • Class: Tricyclic Antidepressant (TCA).

    • Synthesis: The dibenz[b,e]oxepin ketone (obtained via the cyclization described above followed by oxidation) is reacted with a Grignard reagent derived from 3-dimethylaminopropyl chloride.

  • Asenapine (Saphris):

    • Class: Atypical Antipsychotic.

    • Relevance: Utilizes a similar dibenzo-oxepin framework, where the spatial arrangement of the ether bridge dictates receptor binding affinity (

      
       and 
      
      
      
      antagonism).

References

  • Wohl-Ziegler Bromin

    • Source: Organic Chemistry Portal.[5][6] "Wohl-Ziegler Reaction."[6][7][8][9]

    • URL:[Link]

  • Friedel-Crafts Cycliz

    • Source: Wikipedia. "Friedel–Crafts reaction."[1][2][3][5][10]

    • URL:[Link]

  • Synthesis of Doxepin and Dibenzoxepins

    • Source: National Institutes of Health (PMC). "Ni(0)-Catalyzed Efficient, Regioselective Synthesis of Dibenzo[b,e]oxepines."
    • URL:[Link]

  • General Reactivity of Benzylic Halides

    • Source: Chemistry Steps.[3][5][11][12][13] "Friedel-Crafts Alkylation."

    • URL:[Link]

Sources

Methodological & Application

Step-by-step preparation of 2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocol for the synthesis of 2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether , a functionalized diaryl ether scaffold often utilized as a "warhead" in medicinal chemistry (e.g., for covalent inhibition) or as a key intermediate in agrochemical synthesis (e.g., strobilurin analogs).

The synthesis addresses specific challenges associated with ortho-substituted diaryl ethers, particularly steric hindrance during coupling and the chemical instability of the final benzyl bromide. The protocol utilizes a three-step convergent strategy: Nucleophilic Aromatic Substitution (


), Chemoselective Reduction, and Appel-type or Phosphorus-mediated Bromination.
Key Features of This Protocol
  • Scalability: Designed for gram-scale synthesis (10–50g).

  • Safety: Integrated controls for handling lachrymatory benzyl bromides.[1][2]

  • Purity: Self-purifying intermediates to minimize chromatographic load.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the benzylic position and the ether linkage. The most robust route avoids the direct bromination of the methyl ether (which is non-selective) and instead utilizes an aldehyde precursor.

Retrosynthesis Target Target: 2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether Alcohol Intermediate 2: [2-(3,4-dimethylphenoxy) phenyl]methanol Target->Alcohol Bromination (PBr3 or CBr4) Aldehyde Intermediate 1: 2-(3,4-dimethylphenoxy) benzaldehyde Alcohol->Aldehyde Reduction (NaBH4) SM1 Starting Material A: 2-Fluorobenzaldehyde Aldehyde->SM1 SNAr Coupling SM2 Starting Material B: 3,4-Dimethylphenol Aldehyde->SM2 SNAr Coupling

Figure 1: Retrosynthetic strategy isolating the ether formation as the primary convergent step.

Phase 1: Diaryl Ether Formation ( )

Objective: Coupling of 2-fluorobenzaldehyde and 3,4-dimethylphenol. Mechanism: Addition-Elimination (


).[3] The ortho-formyl group activates the fluorine for displacement.
Materials
ReagentEquiv.[3][4][5][6][7][8]Role
2-Fluorobenzaldehyde 1.0Electrophile
3,4-Dimethylphenol 1.1Nucleophile
Potassium Carbonate (

)
1.5Base (Anhydrous)
DMF (N,N-Dimethylformamide) -Solvent (0.5 M conc.)
Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with 3,4-dimethylphenol (1.1 equiv) and anhydrous DMF . Stir until dissolved.

  • Deprotonation: Add

    
      (1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide in situ.
    
    • Note: The mixture may become heterogeneous/slurry-like.

  • Addition: Add 2-fluorobenzaldehyde (1.0 equiv) via syringe.

  • Reaction: Heat the mixture to 100°C . Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

    • Checkpoint: Reaction typically completes in 4–6 hours. Look for the disappearance of the aldehyde starting material (

      
      ).
      
  • Workup:

    • Cool to RT.

    • Pour the reaction mixture into crushed ice/water (5x reaction volume) with vigorous stirring. The product should precipitate as a solid or heavy oil.

    • Extract with Ethyl Acetate (3x).[3]

    • Wash combined organics with 1M NaOH (to remove excess phenol), water, and brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallization from hot Ethanol/Hexane is preferred over chromatography for scale.

Phase 2: Chemoselective Reduction

Objective: Conversion of the aldehyde to the benzyl alcohol without reducing the aromatic ring.

Protocol
  • Setup: Dissolve Intermediate 1 (from Phase 1) in Methanol (MeOH) [0.3 M concentration] in a round-bottom flask. Cool to 0°C (ice bath).

  • Reduction: Add Sodium Borohydride (

    
    )  (0.6 equiv) portion-wise over 20 minutes.
    
    • Caution: Hydrogen gas evolution. Ensure venting.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (the alcohol is significantly more polar than the aldehyde).

  • Quench: Add saturated aqueous

    
     dropwise to destroy excess hydride.
    
  • Isolation: Remove MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM). Wash with brine, dry (

    
    ), and concentrate.[9]
    
    • Result:[2-(3,4-dimethylphenoxy)phenyl]methanol . Usually obtained as a viscous oil or low-melting solid. Yields are typically >90%.[10]

Phase 3: Bromination (Critical Step)

Objective: Conversion of benzyl alcohol to benzyl bromide. Safety Alert: The product is a potent lachrymator (tear gas agent) and skin irritant. All operations must be performed in a functioning fume hood.

Materials
ReagentEquiv.[3][4][5][6][7][8]Role
Benzyl Alcohol Intermediate 1.0Substrate
Phosphorus Tribromide (

)
0.4Brominating Agent
Dichloromethane (DCM) -Solvent (Anhydrous)
Step-by-Step Protocol
  • Preparation: Dissolve the Benzyl Alcohol in anhydrous DCM (0.2 M) in a dry flask under

    
    . Cool to -5°C to 0°C  (salt/ice bath).
    
  • Addition: Dilute

    
     with DCM (1:1 v/v). Add this solution dropwise to the reaction flask over 30 minutes.
    
    • Critical Parameter: Maintain temperature < 5°C. Exotherms can cause polymerization of the benzyl bromide.

  • Reaction: Allow to warm to RT and stir for 2–3 hours.

  • Quench (Hazardous):

    • Cool back to 0°C.

    • Slowly add saturated

      
       solution. Vigorous gas evolution (
      
      
      
      neutralization) will occur.
  • Workup:

    • Separate phases.[2] Extract aqueous layer with DCM.

    • Wash combined organics with water and brine.[3]

    • Dry over

      
       and concentrate at low temperature  (< 30°C water bath) to avoid thermal decomposition.
      
  • Storage: The product is unstable. Store at -20°C under Argon.

Process Visualization & Logic

Reaction Workflow

Workflow Start Start: 2-F-Benzaldehyde + 3,4-Dimethylphenol Step1 Step 1: SNAr (K2CO3, DMF, 100°C) Start->Step1 Check1 QC: TLC/NMR (Disappearance of Aldehyde) Step1->Check1 Check1->Step1 Incomplete (Add time/heat) Step2 Step 2: Reduction (NaBH4, MeOH, 0°C) Check1->Step2 Pass Step3 Step 3: Bromination (PBr3, DCM, 0°C) Step2->Step3 Final Final Product: Benzyl Bromide (Store -20°C) Step3->Final

Figure 2: Sequential workflow with critical quality control checkpoints.

Quality Control & Validation

AttributeExpected Value / MethodAcceptance Criteria
Appearance Visual InspectionOff-white solid or pale yellow oil (darkening indicates decomposition).

NMR (CDCl

)
Benzylic

Singlet at

ppm.

NMR (CDCl

)
Methyl groupsTwo singlets at

ppm.
Purity HPLC (254 nm)

area.
Storage Stability Re-testDegrades to benzyl alcohol/dimer if exposed to moisture/heat.
Troubleshooting
  • Low Yield in Step 1: Ensure DMF is dry. Water inhibits the

    
     reaction by solvating the fluoride.
    
  • Product Polymerization in Step 3: If the oil turns into a sticky gum during concentration, the bath temperature was too high. Use a high-vacuum pump at RT instead of a rotovap bath.

References

  • Nucleophilic Arom

    
    ): 
    
    • Mechanism and Conditions:[1][2][4][6][7][8][11][12][13][14] "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. [Link]

    • Protocol Validation: "One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution." Journal of Chemical Education. [Link]

  • Bromin

    
    : 
    
    • Standard Protocol: "Alcohol → Alkyl Bromide with PBr3."[4][8] OrgoSolver. [Link]

    • Organic Syntheses: "Pentaerythrityl Bromide."[2][10] Org.[10] Synth. 1931, 11, 84. [Link]

  • Safety Data (Lachrymators)

    • Handling Guidelines: "Lachrymators | Laboratory Safety."[12] Brandeis University. [Link]

Sources

Application Notes and Protocols for the Safe Storage and Handling of Bromomethyl Phenyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe storage and handling of bromomethyl phenyl ethers. This class of compounds, while valuable in organic synthesis, presents significant health and safety challenges that necessitate strict adherence to established protocols. This document is designed to provide not only procedural steps but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Introduction to Bromomethyl Phenyl Ethers: A Duality of Reactivity and Hazard

Bromomethyl phenyl ethers are a class of organic compounds characterized by a phenyl ether scaffold bearing a bromomethyl substituent. This functional group arrangement makes them highly valuable as alkylating agents in a variety of chemical transformations, particularly in the synthesis of pharmaceuticals and other complex organic molecules. The benzylic bromide moiety is highly reactive towards nucleophiles, facilitating the introduction of the phenoxymethyl group into a target structure.

However, the very reactivity that makes these compounds useful is also the source of their significant hazards. Bromomethyl phenyl ethers are potent lachrymators, meaning they cause irritation and tearing of the eyes.[1] They are also classified as skin and respiratory irritants, and some may be harmful if swallowed.[2][3][4] Furthermore, the potential for these compounds to act as alkylating agents extends to biological macromolecules, raising concerns about their mutagenic and carcinogenic properties. A significant, though often overlooked, hazard is the potential for the formation of highly toxic byproducts such as bis(bromomethyl)ether (BBME) during their synthesis or in side reactions, which is expected to have hazards similar to the known carcinogen bis(chloromethyl)ether (BCME).[5]

Given these properties, a thorough understanding of and adherence to stringent safety protocols is not merely a matter of regulatory compliance but a prerequisite for responsible scientific practice.

Hazard Identification and Risk Assessment

A comprehensive risk assessment must be conducted before any work with bromomethyl phenyl ethers is initiated. This involves understanding the specific hazards of the compound in use, the quantities being handled, and the nature of the experimental procedures.

Hazard ClassificationDescriptionTypical GHS Hazard Statements
Acute Toxicity (Oral) Harmful if swallowed.[2]H302
Skin Corrosion/Irritation Causes skin irritation.[2][3]H315
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[2][3]H318, H319
Respiratory or Skin Sensitization May cause an allergic skin reaction.[2]H317
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3][4]H335
Lachrymator Vapors are irritating to the eyes and cause tearing.[1][6]-
Potential Carcinogenicity Some related compounds are suspected carcinogens.[2]H350

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling bromomethyl phenyl ethers, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Engineering Controls
  • Chemical Fume Hood: All manipulations of bromomethyl phenyl ethers, including weighing, transferring, and reactions, must be performed in a certified chemical fume hood to prevent the inhalation of vapors.[1] The sash should be kept as low as possible during work.[7]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[8][9]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where these compounds are handled.[10]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[11] Given the lachrymatory nature of these compounds, a full-face shield or a full-face respirator provides superior protection.[1] Standard safety glasses are inadequate as they do not protect from vapors.[1]

  • Gloves: Chemical-resistant gloves are required.[9][11] Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's glove compatibility chart for the specific bromomethyl phenyl ether being used. Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.[9][11]

  • Lab Coat: A flame-resistant lab coat that is fully buttoned is required to protect from splashes.[10]

  • Respiratory Protection: For situations with a higher risk of exposure, such as a large spill, a full-face respirator with an appropriate cartridge is necessary.[1]

PPE_Workflow cluster_Preparation Preparation cluster_Handling Handling in Fume Hood cluster_PostHandling Post-Handling Start Before Entering Lab LabCoat Don Flame-Resistant Lab Coat Start->LabCoat Goggles Wear Chemical Splash Goggles LabCoat->Goggles Gloves Don Chemical-Resistant Gloves Goggles->Gloves Handle Handle Bromomethyl Phenyl Ethers Gloves->Handle RemoveGloves Properly Remove and Dispose of Gloves Handle->RemoveGloves WashHands Wash Hands Thoroughly RemoveGloves->WashHands End Exit Lab WashHands->End

Caption: Personal Protective Equipment (PPE) workflow for handling bromomethyl phenyl ethers.

Storage and Stability

Proper storage of bromomethyl phenyl ethers is crucial to maintain their chemical integrity and prevent the formation of hazardous degradation products.

  • General Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][8][12]

  • Incompatible Materials: Avoid storage near strong oxidizing agents, strong bases, and strong reducing agents, as these can cause vigorous and potentially hazardous reactions.

  • Protection from Light and Moisture: These compounds can be sensitive to light and moisture.[2] Store in tightly sealed containers, preferably made of amber glass, to protect from light.[3] Some may require storage under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[12]

  • Temperature: For long-term storage, refrigeration or freezing (-20°C) may be recommended to minimize decomposition.[4] Always allow the container to warm to room temperature before opening to prevent condensation of moisture from the air into the compound.

Storage ParameterRecommendationRationale
Location Cool, dry, well-ventilated, dedicated chemical storage area.[3][8]Minimizes degradation and prevents accumulation of hazardous vapors.
Container Tightly sealed, amber glass bottle.[3]Protects from moisture and light-induced decomposition.
Atmosphere Under an inert gas (e.g., argon or nitrogen) for sensitive compounds.[12]Prevents reaction with atmospheric oxygen and moisture.
Temperature Room temperature for short-term; refrigeration or freezing (-20°C) for long-term.[2][4]Reduces the rate of decomposition.
Incompatibilities Segregate from strong oxidizing agents, bases, and reducing agents.Prevents potentially violent chemical reactions.

Experimental Protocols

The following protocols provide a framework for the safe handling of bromomethyl phenyl ethers in a laboratory setting. These should be adapted as necessary based on the specific compound and experimental procedure.

Protocol for Weighing and Preparing Solutions
  • Preparation: Before starting, ensure that all necessary PPE is worn correctly and that the chemical fume hood is functioning properly. Prepare all necessary glassware and reagents.

  • Weighing:

    • Tare a clean, dry container on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of the bromomethyl phenyl ether to the container using a clean spatula. Avoid generating dust if the compound is a solid.[13]

    • Securely cap the container immediately after weighing.

  • Dissolution:

    • In the fume hood, add the solvent to the container with the weighed compound.

    • If necessary, stir the mixture using a magnetic stirrer until the solid is fully dissolved.

    • Keep the solution container capped when not in use.

Weighing_Protocol Start Start: In Fume Hood Prep Prepare Glassware and PPE Start->Prep Weigh Weigh Compound in a Tared Container Prep->Weigh Cap Immediately Cap Container Weigh->Cap Dissolve Add Solvent and Dissolve Cap->Dissolve End Solution Ready for Use Dissolve->End

Caption: Protocol for weighing and preparing solutions of bromomethyl phenyl ethers.

Protocol for Reaction Quenching and Waste Disposal

Unreacted bromomethyl phenyl ethers and their reaction mixtures must be quenched and disposed of as hazardous waste. Never dispose of these compounds down the drain.[9]

  • Quenching:

    • Cool the reaction mixture in an ice bath.

    • Slowly and cautiously add a suitable quenching agent. For unreacted bromomethyl phenyl ethers, a nucleophilic solvent like isopropanol can be used to react with the electrophilic benzylic bromide.[14]

    • After the initial vigorous reaction subsides, a mixture of isopropanol and water can be added.[14]

    • Allow the quenched mixture to warm to room temperature while stirring.

  • Neutralization:

    • If the quenched solution is acidic due to the formation of HBr, neutralize it by the slow addition of a weak base such as sodium bicarbonate solution.[15] Be cautious of gas evolution.

  • Waste Collection:

    • Transfer the neutralized, quenched solution to a designated hazardous waste container.[16]

    • The container must be properly labeled with the chemical contents and associated hazards.

Emergency Procedures

Spills
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.[8]

    • Collect the absorbent material into a sealed container for hazardous waste disposal.[9]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.[17]

  • Large Spills (or spills outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's emergency response team.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][13]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[3][4][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][4][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][13]

Conclusion

Bromomethyl phenyl ethers are indispensable reagents in modern organic synthesis. However, their utility is matched by their potential for causing harm if not handled with the respect and caution they demand. By integrating the principles of hazard assessment, engineering controls, proper PPE, and stringent handling protocols into all aspects of their use, researchers can mitigate the risks and continue to leverage the synthetic power of this important class of compounds.

References

  • Lachrymators | Laboratory Safety. Brandeis University. Available at: [Link]

  • Material Safety Data Sheet - Bis(4-Bromophenyl) Ether. Cole-Parmer. Available at: [Link]

  • The MSDS HyperGlossary: Lachrymator. Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame. Available at: [Link]

  • 4,4'-BIS(BROMOMETHYL)-DIPHENYL ETHER. LookChem. Available at: [Link]

  • Molecular orbital studies on brominated diphenyl ethers. Part II--reactivity and quantitative structure-activity (property) relationships. PubMed. Available at: [Link]

  • Quenching and Disposal of Liquid Pyrophoric Materials. Oregon State University Environmental Health and Safety. Available at: [Link]

  • Quenching and Disposal of Water Reactive Materials. Oregon State University Environmental Health and Safety. Available at: [Link]

  • Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. Sciencemadness.org. Available at: [Link]

  • Safety in the laboratory. University of Fribourg. Available at: [Link]

  • General Laboratory Safety Practices. University of Toronto Environmental Health & Safety. Available at: [Link]

  • Quenching Reactive Substances. KGROUP. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of Bromomethyl Diphenyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BDE-HYD-001 Subject: Prevention of Hydrolysis in Bromomethyl Diphenyl Ether Derivatives Assigned Specialist: Dr. A. Voss, Senior Application Scientist Status: Open / Guide Generated

Executive Summary

You are encountering stability issues with bromomethyl diphenyl ethers (e.g., 4-(bromomethyl)diphenyl ether). Unlike simple alkyl halides, these compounds possess a unique electronic architecture that makes them exceptionally prone to hydrolysis. The electron-rich diphenyl ether scaffold stabilizes the benzylic carbocation intermediate, accelerating


 hydrolysis pathways even under mild conditions.

This guide provides a root-cause analysis of the instability and actionable protocols to prevent degradation during synthesis, purification, and storage.

Module 1: The Mechanistic "Why" (Root Cause Analysis)

To prevent hydrolysis, one must understand that this is not merely a "moisture issue"; it is an electronic inevitability driven by the diphenyl ether scaffold.

The Electronic Trap

The ether oxygen in the diphenyl backbone is a strong resonance donor (+M effect). If the bromomethyl group is located para or ortho to the ether linkage, the oxygen's lone pair can delocalize through the aromatic ring to stabilize the benzylic carbocation.

  • Consequence: This stabilization lowers the activation energy for the formation of the carbocation, making the molecule highly susceptible to

    
     hydrolysis (solvolysis) in the presence of even trace moisture, in addition to the standard 
    
    
    
    attack.
Degradation Pathway Visualization

The following diagram illustrates the competing hydrolysis pathways and the resonance stabilization effect.

HydrolysisMechanism cluster_resonance The Diphenyl Ether Effect Start Bromomethyl Diphenyl Ether Carbocation Stabilized Carbocation (SN1 Intermediate) Start->Carbocation  -Br⁻ (Spontaneous in polar media)   Transition Transition State (SN2) Start->Transition  +H₂O (Nucleophilic Attack)   Alcohol Benzyl Alcohol (Hydrolysis Product) Carbocation->Alcohol  +H₂O   Transition->Alcohol HBr HBr (Autocatalyst) Alcohol->HBr Byproduct HBr->Start Acid Catalysis (Feedback Loop)

Figure 1: Hydrolysis pathways. The electron-donating ether linkage stabilizes the carbocation (yellow), accelerating the SN1 pathway.

Module 2: Troubleshooting & FAQs

This section addresses specific failure points reported by users in the field.

Issue A: "My product turns into a gum/oil during silica gel chromatography."

Diagnosis: Silica gel is naturally acidic (


). This acidity, combined with trace moisture in the silica, protonates the leaving group or catalyzes the 

pathway. Solution: You must neutralize the stationary phase.
  • Protocol: Pre-treat the silica gel slurry with 1-2% Triethylamine (Et3N) in your eluent solvent before loading the column. This buffers the acidity. Alternatively, use Neutral Alumina (Grade III), which is far less aggressive toward benzyl bromides [1].

Issue B: "The NMR shows a benzyl alcohol peak (approx. 4.6 ppm) immediately after aqueous workup."

Diagnosis: Hydrolysis occurred during the extraction. The partition coefficient allows water contact, and the slightly exothermic nature of the wash accelerated the reaction. Solution:

  • Cold Wash: All aqueous buffers (NaHCO3, Brine) must be ice-cold (

    
    ).
    
  • Speed: The contact time between the organic and aqueous phases should be <2 minutes.

  • Drying: Do not rely on gravity filtration. Use anhydrous

    
     immediately and filter under a nitrogen blanket.
    
Issue C: "The solid degraded in the freezer after 2 weeks."

Diagnosis: Autocatalytic decomposition. Hydrolysis releases HBr (see Fig 1). HBr is acidic and further catalyzes the degradation of the remaining material. Solution: Store with a solid acid scavenger . Add a small packet of anhydrous


 or a pellet of NaOH to the secondary container (desiccator) to neutralize any evolved acid vapors.

Module 3: Optimized Synthesis Protocol

Context: Bromination of methyl-diphenyl ethers using N-Bromosuccinimide (NBS). Critical Control Point: The isolation step is where 90% of hydrolysis occurs.

Reagents & Conditions Table
ComponentRecommendationReason
Solvent

(Traditional) or PhCF3 (Modern Green)
Non-polar solvents suppress the ionic

pathway. Benzotrifluoride (

) is a safer alternative to

.
Initiator AIBN or Benzoyl PeroxideRadical initiation is required.
Light Source 200W Tungsten or Blue LED (450nm)Photochemical initiation often allows lower reaction temperatures than thermal initiation.
Atmosphere Argon (Strict)Oxygen quenches radicals; Moisture kills the product.
Step-by-Step Workflow (Low-Hydrolysis Method)
  • Reaction: Reflux the methyl-diphenyl ether (1.0 eq), NBS (1.05 eq), and AIBN (0.05 eq) in anhydrous

    
     under Argon until starting material is consumed (TLC monitoring).
    
  • Filtration (The "Dry" Workup):

    • Crucial: Do NOT perform an aqueous wash to remove succinimide if possible.

    • Cool the reaction mixture to

      
      . Succinimide is insoluble in cold non-polar solvents and will precipitate.
      
    • Filter the cold mixture through a fritted glass funnel (porosity M) under a stream of Nitrogen.

  • Concentration: Evaporate the solvent on a rotary evaporator. Bath temp must not exceed 35°C.

  • Purification: Recrystallization is preferred over chromatography.

    • Solvent: Hexanes or Heptane (anhydrous).

    • Dissolve crude solid in minimum hot hexane (

      
      ), filter hot, and cool slowly to 
      
      
      
      .

Module 4: Safe Handling Decision Tree

Use this logic flow to determine the appropriate purification method based on your crude purity.

PurificationLogic Start Crude Reaction Mixture CheckTLC Check TLC/NMR (Purity > 85%?) Start->CheckTLC HighPurity High Purity (>85%) CheckTLC->HighPurity Yes LowPurity Low Purity (<85%) CheckTLC->LowPurity No Recryst Recrystallization (Anhydrous Hexanes/Heptane) HighPurity->Recryst Column Is Chromatography Unavoidable? LowPurity->Column Stop Store under Argon (-20°C) Recryst->Stop NeutralSilica Use Neutralized Silica (1% Et3N in Hexanes) Column->NeutralSilica Standard Alumina Use Neutral Alumina (Grade III) Column->Alumina Highly Sensitive NeutralSilica->Stop Alumina->Stop

Figure 2: Purification Decision Matrix. Prioritize non-aqueous methods (Recrystallization) to minimize hydrolysis risk.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for neutralizing silica gel with triethylamine for acid-sensitive compounds).
  • Podgoršek, A., et al. (2009). "N-Bromosuccinimide."[1] Synlett, 2009(13), 2206-2207. Link (General NBS bromination protocols).

  • Google Patents. (2000). EP0973729B1: Process for the preparation of 4-bromomethyl diphenyl compounds.[1]Link (Specific industrial protocols for bromomethyl diphenyl ethers, highlighting temperature sensitivity).

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Air-Sensitive Reagents.Link (Best practices for storage and inert gas handling).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Validation & Comparative

A Senior Scientist's Comparative Guide to the Spectroscopic Characterization of 3,4-Dimethylphenyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is the bedrock of discovery. Among the vast landscape of organic molecules, aryl ethers, and specifically derivatives of 3,4-dimethylphenyl ether, are common scaffolds in medicinal chemistry and materials science. Their characterization is not merely a routine check but a critical step that informs synthetic strategy, structure-activity relationships (SAR), and ultimate application.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize this class of compounds. We will move beyond rote procedural descriptions to explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation. Our reference compound for this guide will be 3,4-dimethylanisole (4-methoxy-1,2-dimethylbenzene) , a foundational example of this derivative class.

The Analytical Imperative: Why a Multi-Technique Approach?

No single spectroscopic technique provides a complete structural picture. Each method probes a different aspect of molecular architecture and electronic properties. A logical and synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy is essential for unequivocal characterization. This guide is structured to compare and contrast the data obtained from each technique, demonstrating how they collectively build a comprehensive and trustworthy structural dossier.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out connectivity, determine the chemical environment of atoms, and infer stereochemical relationships.

Expertise in Action: The "Why" Behind the Protocol

When analyzing a 3,4-dimethylphenyl ether derivative, our choice of experiments is deliberate. A standard ¹H NMR provides information on the number and environment of protons. A proton-decoupled ¹³C NMR reveals the number of unique carbon environments. For more complex derivatives, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for definitively assigning proton-proton and proton-carbon correlations, respectively.

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for non-polar to moderately polar compounds and its relatively clean spectral window.[1] However, if a sample is poorly soluble or if key signals overlap with the residual solvent peak (δ ~7.26 ppm for CHCl₃), switching to another solvent like deuterated acetone or DMSO is a logical troubleshooting step.[2]

Experimental Protocol: ¹H & ¹³C NMR of 3,4-Dimethylanisole
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 3,4-dimethylanisole sample.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 12-15 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds. The causality here is to allow for near-complete T1 relaxation of protons, ensuring quantitative integrity if needed.

    • Number of Scans: 8-16 scans. This is a balance between achieving a good signal-to-noise ratio and saving instrument time.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: ~220-240 ppm (centered around 110 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 128-1024 scans. Due to the low natural abundance of ¹³C, more scans are required to achieve an adequate signal-to-noise ratio.[1]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra manually.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum to the CDCl₃ triplet at δ 77.16 ppm.[2]

    • Integrate the ¹H signals and pick peaks for both spectra.

Data Presentation & Interpretation for 3,4-Dimethylanisole

The expected NMR data provides a clear signature for the molecule's structure.

¹H NMR Data (CDCl₃, 400 MHz) Chemical Shift (δ) ppm Multiplicity Integration Assignment
Aromatic Protons~6.99d, J ≈ 8.0 Hz1HH-5
~6.70d, J ≈ 2.4 Hz1HH-2
~6.65dd, J ≈ 8.0, 2.4 Hz1HH-6
Methoxy Protons~3.79s3H-OCH₃
Methyl Protons~2.22s3HC4-CH₃
~2.18s3HC3-CH₃
¹³C NMR Data (CDCl₃, 101 MHz) Chemical Shift (δ) ppm Assignment
Quaternary Carbons~157.2C1 (C-O)
~137.0C4
~129.5C3
Methine Carbons~130.3C5
~116.5C6
~112.0C2
Methyl Carbons~55.4-OCH₃
~19.8C4-CH₃
~19.2C3-CH₃
(Note: Data is representative based on spectral databases and theoretical predictions. Actual values may vary slightly.[3][4][5])

Comparative Analysis: If we were to analyze the corresponding ethyl ether (3,4-dimethylphenetole), the ¹H NMR would show an ethyl group pattern: a quartet around 4.0 ppm (-OCH₂-) and a triplet around 1.4 ppm (-CH₃). In the ¹³C NMR, two new signals would appear for these carbons, with the -OCH₂- carbon resonating around 63 ppm.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Prep Dissolve 5-10 mg in ~0.6 mL CDCl3 with TMS Acq Lock, Tune, Shim Prep->Acq H1 Acquire 1H Spectrum (zg30, 16 scans) Acq->H1 C13 Acquire 13C Spectrum (zgpg30, 1024 scans) H1->C13 Proc Fourier Transform Phase Correction C13->Proc Cal Calibrate to TMS (1H) & CDCl3 (13C) Proc->Cal Analysis Peak Picking Integration (1H) Cal->Analysis Report Final Structure Confirmation Analysis->Report Assign Signals MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Interpretation Prep Prepare dilute solution (~100 µg/mL) in DCM Inject Inject into GC Prep->Inject Separate Separation on DB-5ms column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-400) Ionize->Detect TIC Extract Mass Spectrum from Total Ion Chromatogram Detect->TIC Identify Identify Molecular Ion [M]+• TIC->Identify Fragment Analyze Fragmentation Pattern Identify->Fragment Report Confirm MW & Key Fragments Fragment->Report Confirm Structure

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether

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